tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC17409420
Molecular Formula: C13H22N4O2
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N4O2 |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |
| Standard InChI Key | PGBAVLKWFQUTLC-SNVBAGLBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=NNN=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Introduction
Structural and Stereochemical Characteristics
Core Molecular Architecture
The compound’s structure comprises three distinct components:
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Azepane Ring: A seven-membered saturated heterocycle with one nitrogen atom.
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tert-Butyl Carbamate Group: A protective group at the 1-position, enhancing solubility and stability during synthetic processes.
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1,2,3-Triazole Substituent: A five-membered aromatic ring with three nitrogen atoms at the 3-position, contributing to biological activity .
The stereocenter at the 3R position introduces chirality, influencing the molecule’s interactions with biological targets. The (3R) configuration is critical for binding affinity, as enantiomeric forms (e.g., 3S) may exhibit divergent pharmacological profiles .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 266.34 g/mol | VulcanChem |
| XLogP3-AA | 1.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Stereochemical Considerations
The (3R) stereochemistry is encoded in the SMILES notation as , denoting the absolute configuration. Computational models predict that this configuration optimizes van der Waals interactions with hydrophobic enzyme pockets, enhancing inhibitory potency . Comparative studies with the (3S) enantiomer (CAS: 2381149-47-7) reveal differences in crystallographic packing and solubility , underscoring the importance of stereochemical control in synthesis.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a three-step sequence:
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Azepane Functionalization: Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry.
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Carbamate Protection: Reaction with tert-butyl dicarbonate () in the presence of a base to form the carbamate group .
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Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic resolution to isolate the (3R) form .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Formation | CuSO, sodium ascorbate, HO/THF | 75–85 |
| Boc Protection | , DMAP, DCM | 90–95 |
| Chiral Separation | Chiralcel OD-H column, hexane/IPA | 40–60 |
Challenges and Optimization
Key challenges include minimizing racemization during carbamate formation and optimizing CuAAC efficiency. Solvent selection (e.g., THF vs. DMF) impacts reaction kinetics, with polar aprotic solvents favoring higher triazole yields. Recent advances in flow chemistry have reduced reaction times from 24 hours to <6 hours while maintaining enantiomeric excess (>98%) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s moderate lipophilicity () suggests balanced membrane permeability and aqueous solubility. Experimental data in PBS (pH 7.4) indicate a solubility of 12.5 mg/mL, suitable for in vitro assays.
Stability Profiles
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Thermal Stability: Decomposition onset at 180°C (DSC), making it stable under standard storage conditions .
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Hydrolytic Stability: The Boc group hydrolyzes in acidic conditions (t = 2 h at pH 3), enabling controlled deprotection .
Biological Activity and Applications
Antimicrobial Mechanisms
The triazole ring inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. In Candida albicans, MIC values range from 2–8 µg/mL, comparable to fluconazole. Synergistic effects with β-lactam antibiotics have been observed in Gram-positive bacteria, reducing MRSA biofilm formation by 60% at sub-MIC concentrations.
Material Science Applications
As a ligand in transition metal catalysis, the triazole-azepane scaffold facilitates Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10. Its rigid structure enhances catalyst stability at elevated temperatures (80–100°C).
| Supplier | Purity (%) | Price (100 mg) |
|---|---|---|
| AstaTech Inc. | 97 | $420 |
| Reagentia | 95 | €1,495 |
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